Fosforamidón disódico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Phosphoramidon disodium salt has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Phosphoramidon disodium salt primarily targets Neprilysin (NEP) and Kell blood group glycoprotein . NEP, also known as neutral endopeptidase, is a type II integral membrane glycoprotein that plays a role in the regulation of neuropeptide signaling and in the metabolism of bioactive peptides . The Kell blood group glycoprotein is a zinc endopeptidase of the neprilysin family .

Mode of Action

Phosphoramidon disodium salt acts as an inhibitor of its primary targets. It inhibits the activity of NEP, thereby blocking the degradation of certain peptides . This results in an increase in the levels of these peptides, which can have various downstream effects depending on the specific peptide involved .

Biochemical Pathways

The inhibition of NEP by Phosphoramidon disodium salt affects the metabolism of bioactive peptides . For instance, it blocks the degradation of amyloid β peptides, leading to increased Aβ levels . It also inhibits the conversion of big endothelin-1 to endothelin-1 , which can affect the regulation of vascular tone and the balance of salt and water in the body.

Result of Action

The inhibition of NEP by Phosphoramidon disodium salt leads to an increase in the levels of certain peptides. For example, it increases Aβ levels in rodents . In porcine aortic endothelial cells, it has been shown to inhibit the release of immunoreactive-endothelin (IR-ET) by 10-20% and increase IR-CTF levels . These changes can have various molecular and cellular effects, depending on the specific peptides involved.

Análisis Bioquímico

Biochemical Properties

Phosphoramidon disodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits the release of immunoreactive-endothelin (IR-ET) by affecting the conversion of big ET-1 to ET-1 in porcine aortic endothelial cells .

Cellular Effects

Phosphoramidon disodium salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. In porcine aortic endothelial cells, for example, Phosphoramidon disodium salt inhibited the release of immunoreactive-endothelin (IR-ET) by 10-20% and increased IR-CTF levels .

Molecular Mechanism

The molecular mechanism of action of Phosphoramidon disodium salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme that converts big ET-1 to ET-1 .

Métodos De Preparación

Phosphoramidon disodium salt is synthesized through a series of chemical reactions involving the coupling of specific amino acids and the incorporation of a phosphoramidate group. The synthetic route typically involves the use of protected amino acids, which are then deprotected and coupled under controlled conditions . Industrial production methods often involve fermentation processes using Streptomyces tanashiensis, a bacterium known to produce phosphoramidon naturally .

Análisis De Reacciones Químicas

Phosphoramidon disodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: Reduction reactions are less common for phosphoramidon disodium salt due to its stable structure.

Substitution: It can undergo substitution reactions, particularly involving its amino and phosphoramidate groups.

Common reagents used in these reactions include strong acids and bases, as well as specific oxidizing and reducing agents. The major products formed depend on the reaction conditions and the specific reagents used .

Comparación Con Compuestos Similares

Phosphoramidon disodium salt is unique due to its specific inhibition of metalloproteinases. Similar compounds include:

Bestatin: Another metalloproteinase inhibitor, but with a different mechanism of action.

Thiorphan: Inhibits neprilysin but lacks the broad-spectrum activity of phosphoramidon disodium salt.

Captopril: Primarily an angiotensin-converting enzyme inhibitor, with some activity against metalloproteinases.

Phosphoramidon disodium salt stands out due to its potent and specific inhibition of a wide range of metalloproteinases, making it a valuable tool in biochemical research .

Propiedades

Número CAS |

119942-99-3 |

|---|---|

Fórmula molecular |

C23H33N3NaO10P |

Peso molecular |

565.5 g/mol |

Nombre IUPAC |

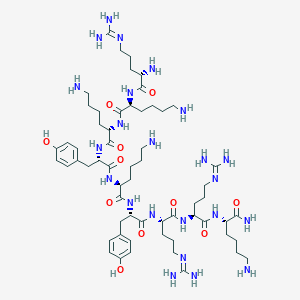

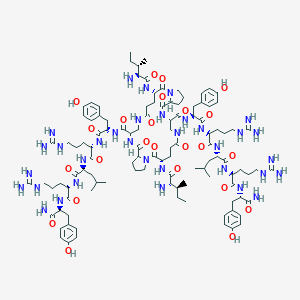

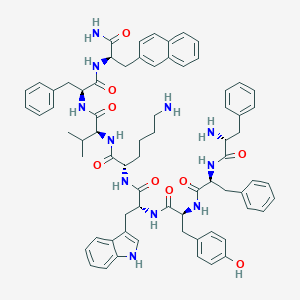

sodium;[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphosphinate |

InChI |

InChI=1S/C23H34N3O10P.Na/c1-11(2)8-16(26-37(33,34)36-23-20(29)19(28)18(27)12(3)35-23)21(30)25-17(22(31)32)9-13-10-24-15-7-5-4-6-14(13)15;/h4-7,10-12,16-20,23-24,27-29H,8-9H2,1-3H3,(H,25,30)(H,31,32)(H2,26,33,34);/q;+1/p-1/t12-,16-,17-,18-,19+,20+,23-;/m0./s1 |

Clave InChI |

IFGCUJZIWBUILZ-KGUNCBEVSA-M |

SMILES |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)[O-])[O-])O)O)O.[Na+].[Na+] |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OP(=O)(N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+] |

SMILES canónico |

CC1C(C(C(C(O1)OP(=O)(NC(CC(C)C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)[O-])O)O)O.[Na+] |

Apariencia |

Solid powder |

Key on ui application |

Metallo-endopeptidase inhibitor originally derived from cultures of Streptomyces tanashiensis. Inhibits thermolysin, membrane metallo-endopeptidases, and endothelin converting enzyme. Also inhibits NEP 24.11 and NEP2 and weakly inhibits collegenase. |

Punto de ebullición |

N/A |

melting_point |

N/A |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

-20°C |

Sinónimos |

N-(alpha-Rhamnopyranosyloxyhydroxyphosphinyl)-L-leucyl-L-tryptophan |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Phosphoramidon Disodium typically used for in a laboratory setting?

A: Phosphoramidon Disodium is a metalloprotease inhibitor, often used in research to inhibit enzymes like elastase. By inhibiting elastase, researchers can study its role in processes like the breakdown of the extracellular matrix (ECM) in skin, which contributes to wrinkle formation [].

Q2: Can you explain how Phosphoramidon Disodium was used in the study on Cheongsangbangpung-tang (CSBPT) and its effects on skin?

A: In a study evaluating the potential skin benefits of CSBPT, Phosphoramidon Disodium was used as a positive control in the elastase inhibitory assay [, ]. The researchers aimed to determine if CSBPT could inhibit elastase activity, similar to the known inhibitory effect of Phosphoramidon Disodium. This comparison helped assess the anti-wrinkle potential of CSBPT.

Q3: Were there other substances investigated for similar effects on skin in these studies?

A3: Yes, alongside Phosphoramidon Disodium, other compounds were used as controls. These include:

- Transforming growth factor (TGF)-β1: Used as a positive control in assessing collagen type I synthesis, a key protein for skin regeneration [, ].

- Oleanolic acid (OA): Used as a positive control in assays evaluating the inhibition of hyaluronidase, collagenase, and matrix metalloproteinase (MMP)-1, all enzymes involved in ECM degradation and wrinkle formation [, ].

- Arbutin: This compound served as a positive control in experiments assessing tyrosinase activity and melanin production, both crucial for skin pigmentation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.